Iotroxic acid, also known as acidum iotroxicum, is a chemical compound primarily used as a contrast medium in diagnostic imaging, particularly for visualizing the biliary tract and gallbladder during X-ray examinations. It is administered intravenously and is recognized for its ability to enhance the contrast of images captured during radiographic procedures. This compound is categorized as a diionic dimer type of iodine-containing contrast media and was first synthesized in 1976. Although it is included in the World Health Organization's List of Essential Medicines, its use has diminished in developed countries due to the availability of alternative imaging techniques, such as magnetic resonance cholangiopancreatography.
Iotroxic acid is classified as a small molecule and has been categorized under experimental and withdrawn groups in drug databases. It is identified by the DrugBank accession number DB08945. The compound's chemical formula is , with a molar mass of approximately 1215.818 g/mol. Its synonyms include Biliscopin and meglumine iotroxate, reflecting its formulation used in clinical settings for imaging purposes.
The synthesis of iotroxic acid involves several complex chemical reactions, typically starting from simpler iodine-containing precursors. The synthesis can be achieved through various methods, including:
Iotroxic acid has a complex molecular structure characterized by multiple iodine atoms integrated into its framework, which contributes to its radiopaque properties.
Iotroxic acid undergoes various chemical reactions that are crucial for its functionality as a contrast agent:
The mechanism of action of iotroxic acid primarily revolves around its ability to provide contrast in imaging studies:
These properties are essential for understanding how iotroxic acid behaves in biological systems and how it can be effectively utilized in medical imaging.
Iotroxic acid serves primarily as a contrast agent in medical imaging:
Iotroxic acid (chemical name: 3-{2-[2-(2-{[(3-carboxy-2,4,6-triiodophenyl)carbamoyl]methoxy}ethoxy)ethoxy]acetamido}-2,4,6-triiodobenzoic acid) is an iodinated dimeric compound belonging to the di-ionic class of X-ray contrast agents. Its molecular formula is C₂₂H₁₈I₆N₂O₉, with a molecular weight of 1,215.82 g/mol [1] [6]. The structure comprises two tri-iodinated benzoic acid rings connected via a flexible polyether linker chain (-OCH₂CH₂OCH₂CH₂OCH₂C(O)NH-), which confers conformational flexibility. Each benzene ring features iodine atoms at positions 2, 4, and 6, critical for X-ray attenuation, and a carboxylic acid group at position 3, enabling salt formation (e.g., meglumine iotroxate) [1] [8].
Table 1: Atomic Composition and Key Structural Descriptors
Property | Value | |
---|---|---|
Molecular Formula | C₂₂H₁₈I₆N₂O₉ | |
Molecular Weight (g/mol) | 1,215.82 | |
Iodine Content (% mass) | 47.40 | |
CAS Registry Number | 51022-74-3 (acid); 68890-05-1 (meglumine salt) | |
SMILES Notation | O=C(C1=C(I)C(NC(COCCOCCOCC(NC2=C(C=C(C(C(O)=O)=C2I)I)I)=O)=O)=C(I)C=C1I)O | [6] [8] |
Solubility and Solution Behavior:Iotroxic acid itself exhibits limited aqueous solubility (0.0047 mg/mL predicted) [6]. For clinical use, it is formulated as the meglumine salt (meglumine iotroxate), achieving water solubility >300 mg/mL, suitable for intravenous injection [1] [4]. This salt formation neutralizes the carboxylic acid groups, enhancing hydrophilicity via the meglumine cation’s hydroxyl groups.
Osmolality:As a di-ionic dimer, iotroxic acid meglumine exhibits low osmolality (∼580 mOsm/kg H₂O at 37°C for 30% w/v solutions), significantly lower than monomeric ionic agents (e.g., diatrizoate: >1,500 mOsm/kg). This reduces hemodynamic stress during administration [1] [2]. Osmolality is modulated by:
Stability and Degradation:
Table 2: Physicochemical Properties of Iotroxic Acid Meglumine
Property | Value | Method/Conditions | |
---|---|---|---|
Water Solubility | >300 mg/mL | Meglumine salt, 25°C | |
Osmolality | 580 mOsm/kg H₂O | 30% w/v solution, 37°C | |
pKa (Carboxylic Acid) | ~2.0 (predicted) | Calculated | |
LogP (Octanol-Water) | 3.42 (predicted) | Computational model | [2] [6] [9] |
Iotroxic acid was first synthesized in 1976 via a multi-step sequence [1] [5]:1. Core Ring Synthesis:- 5-amino-2,4,6-triiodoisophthalic acid undergoes mixed anhydride formation with chloroacetyl chloride.2. Linker Attachment:- The chloroacetyl intermediate reacts with triethylene glycol, forming an ether bridge.3. Dimerization:- The terminal hydroxyl group of the linker is activated with tosyl chloride, then displaced by the amine group of a second tri-iodinated benzoic acid unit.4. Purification:- Crude product is purified via crystallization from ethanol/water mixtures, removing unreacted monomers and ionic impurities [4] [8].
Industrial production uses melt polycondensation to couple the monomers, avoiding solvents. Key challenges include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1